Beclomethasone 21-Butyrate 17-Propionate

Description

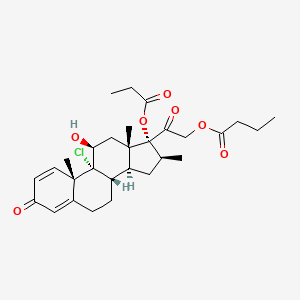

Structure

2D Structure

Properties

Molecular Formula |

C₂₉H₃₉ClO₇ |

|---|---|

Molecular Weight |

535.07 |

Synonyms |

(11β,16β)-9-Chloro-11-hydroxy-16-methyl-21-(1-oxobutoxyloxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; 9-Chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-Butyrate 17-Propionate; |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Approaches

Synthetic Pathways for Beclomethasone (B1667900) and its Propionate (B1217596) Esters

The synthesis of beclomethasone and its ester derivatives is a cornerstone of pharmaceutical chemistry, aimed at producing potent anti-inflammatory agents. The journey from a steroidal precursor to the final active pharmaceutical ingredient (API) involves a series of carefully controlled chemical transformations. A common and scalable approach often commences with a readily available steroidal intermediate, 16β-methyl epoxide, also known as DB-11. nih.govgoogle.comscispace.com

Strategies for Selective Esterification at C-17 and C-21 Positions

Achieving selective esterification at the C-17 and C-21 positions of the beclomethasone backbone is a critical challenge in its synthesis. The hydroxyl groups at these positions exhibit different reactivity, which can be exploited to introduce specific acyl groups. The primary hydroxyl group at C-21 is generally more reactive than the tertiary hydroxyl group at C-17.

One effective strategy for selective esterification involves the use of orthoesters. For instance, reacting the 17α,21-dihydroxy steroid with an orthoester, such as triethyl orthopropionate, in the presence of an acid catalyst can lead to the formation of a cyclic orthoester intermediate. Subsequent controlled hydrolysis of this cyclic intermediate can preferentially yield the 17α-ester. scispace.comgoogle.com This method provides a level of control that is essential for producing specific ester derivatives.

Another approach involves a multi-step process where the C-21 hydroxyl group is first esterified. The resulting 21-acyl derivative can then be subjected to a second acylation step to introduce a different ester group at the less reactive C-17 position. The choice of acylating agents, catalysts, and reaction conditions plays a pivotal role in the selectivity and yield of these reactions. Propionic anhydride (B1165640) and propionyl chloride are commonly used propionylating agents. nih.govgoogle.com

Role of Intermediates in Beclomethasone Ester Synthesis

The synthesis of beclomethasone esters is characterized by the formation of several key intermediates that guide the reaction towards the desired product. As mentioned, 16β-methyl epoxide (DB-11) is a fundamental starting block for many synthetic routes. nih.govgoogle.comscispace.com

The formation of cyclic orthoester intermediates is a particularly important step in achieving selective esterification at the C-17 position. These intermediates effectively protect both the C-17 and C-21 hydroxyl groups, allowing for subsequent regioselective ring-opening to install the ester at the desired location. scispace.comgoogle.com

Other significant intermediates can include the 17-monoesters and 21-monoesters of beclomethasone. For example, beclomethasone 17-monopropionate and beclomethasone 21-monopropionate are not only potential intermediates in the synthesis of the dipropionate but are also known metabolites of beclomethasone dipropionate. drugbank.com The controlled synthesis and isolation of these monoesters can be a strategic approach to producing mixed esters. A patented method, for instance, describes the synthesis of beclomethasone dipropionate starting from beclomethasone 11,17,21-tripropionate, which is then selectively hydrolyzed to yield the desired 17,21-diester. google.com

Generation and Isolation of Beclomethasone 21-Butyrate 17-Propionate

The compound this compound is primarily recognized as a process-related impurity in the synthesis of beclomethasone dipropionate. Its presence highlights the challenges in controlling the selectivity of acylation reactions on a complex steroidal scaffold.

Formation as a Synthetic Impurity or Degradation Product

This compound is chemically identified as 9-Chloro-11β-hydroxy-16β-methyl-3,20-dioxo-17-(propanoyloxy)-pregna-1,4-dien-21-yl butanoate and is listed as "Beclometasone Dipropionate EP Impurity C" in pharmacopeial references. synzeal.comsimsonpharma.com Its formation during the synthesis of beclomethasone dipropionate is likely due to the presence of butyric anhydride as an impurity in the propionic anhydride raw material used for the esterification steps. Even small amounts of this related anhydride can compete in the acylation reaction, leading to the formation of the mixed ester impurity.

The synthesis of beclomethasone dipropionate often involves forcing conditions to acylate the sterically hindered C-17 hydroxyl group, which can also contribute to the formation of various impurities. The purification of the final product to remove such closely related structures is a critical step in the manufacturing process to ensure the quality and safety of the API. synthinkchemicals.comaxios-research.com

Targeted Synthesis of Analogues for Structure-Activity Relationship Studies

While primarily known as an impurity, the targeted synthesis of this compound and other mixed ester analogues of beclomethasone holds significant interest for structure-activity relationship (SAR) studies. Such studies are crucial for understanding how modifications to the ester groups at the C-17 and C-21 positions influence the therapeutic properties of the corticosteroid.

The ester groups at C-17 and C-21 play a significant role in the lipophilicity, receptor binding affinity, and metabolic stability of corticosteroids. uomustansiriyah.edu.iq By systematically varying the ester chains, researchers can fine-tune these properties to develop new analogues with improved therapeutic profiles, such as enhanced topical activity and reduced systemic side effects. nih.gov

The synthesis of such mixed esters would likely involve a sequential and highly controlled esterification strategy. For instance, the more reactive C-21 hydroxyl group could first be acylated with butyric anhydride, followed by the acylation of the C-17 hydroxyl group with propionic anhydride. Alternatively, a route involving the protection of one hydroxyl group while the other is esterified, followed by deprotection and a second, different esterification, could be employed. The development of such targeted synthetic routes would enable the generation of a library of mixed ester analogues for comprehensive biological evaluation.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is the cornerstone for separating and quantifying Beclomethasone (B1667900) 21-Butyrate 17-Propionate from its closely related structural analogues and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of beclomethasone-related compounds and profiling their degradation products. ijprs.com Reference standards for Beclomethasone 21-Butyrate 17-Propionate indicate a purity of over 95% as determined by HPLC, highlighting the method's central role in quality control. lgcstandards.comlgcstandards.com

Developing a stability-indicating HPLC method is critical for separating the active pharmaceutical ingredient (API) from its impurities and degradation products. For instance, the degradation of the closely related Beclomethasone Dipropionate (BDP) has been studied extensively, revealing the formation of Beclomethasone 17-Monopropionate (17-BMP), Beclomethasone 21-Monopropionate (21-BMP), and Beclomethasone (BOH). researchgate.net HPLC methods are designed to resolve these compounds from the parent drug and from each other. researchgate.netresearchgate.net

A typical reversed-phase HPLC (RP-HPLC) method for corticosteroid analysis involves a C18 column and a mobile phase consisting of a mixture of aqueous and organic solvents, often in a gradient elution mode to achieve optimal separation. tci-thaijo.orgtandfonline.comresearchgate.netjapsonline.com For example, a method for separating BDP and its degradation products utilized a Waters Acquity BEH C18 column with a gradient of acetonitrile (B52724) and water, achieving separation of 10 known impurities in approximately 20 minutes. ijprs.com Detection is commonly performed using a UV detector, with wavelengths set around 240-254 nm where the corticosteroid chromophore absorbs significantly. tci-thaijo.orgtandfonline.com

Table 1: Example HPLC Method Parameters for Corticosteroid Analysis

| Parameter | Condition | Source |

| Column | ACE® C18 (4.6 mm × 150 mm, 5 μm) | tci-thaijo.org |

| Mobile Phase | Water and Acetonitrile (Gradient Elution) | tci-thaijo.org |

| Flow Rate | 0.6 - 1.0 mL/min | tandfonline.comresearchgate.net |

| Detector | Photodiode Array (PDA) or UV | tci-thaijo.orgjapsonline.com |

| Wavelength | 240 nm or 254 nm | tci-thaijo.orgtandfonline.com |

| Column Temp. | 40 °C | tandfonline.com |

| Injection Vol. | 20 µL | tandfonline.com |

These methods are crucial for monitoring the stability of formulations and ensuring that the levels of impurities like this compound remain within acceptable limits.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive structural elucidation of impurities and for their quantification at trace levels. nih.govresearchgate.net While HPLC with UV detection can separate and quantify known compounds, LC-MS/MS provides the molecular weight and fragmentation data necessary to identify unknown degradation products or confirm the structure of isomers like this compound. nih.gov

In the context of beclomethasone degradation, LC-MS/MS was instrumental in identifying products formed from the loss of hydrogen chloride and the subsequent formation of a 9,11-epoxide. researchgate.net The technique typically employs an electrospray ionization (ESI) source in positive ion mode for corticosteroid analysis. nih.govnih.govresearchgate.net The tandem mass spectrometry (MS/MS) capability, using modes like multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, making it ideal for trace analysis in complex matrices. nih.govsemanticscholar.org

The sensitivity of LC-MS/MS enables the development of methods with very low limits of quantification (LLOQ), often in the sub-ng/mL range. nih.govnih.gov For example, a validated LC-MS/MS method for BDP and its metabolite 17-BMP in plasma achieved an LLOQ of 0.05 ng/mL for both analytes. nih.gov Such sensitivity is critical for pharmacokinetic studies and for detecting minute quantities of impurities. nih.gov

Spectroscopic Techniques

Spectroscopic methods provide orthogonal information to chromatography, offering deep insights into the molecular structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including the precise determination of stereochemistry and the position of functional groups in isomers. For corticosteroids, 1H-NMR is used to analyze the chemical shifts and coupling constants of protons, providing a detailed map of the molecule's carbon-hydrogen framework. researchgate.netresearchgate.net

In the structural analysis of beclomethasone degradation products, 1H-NMR data were crucial for confirming the structures proposed by mass spectrometry, particularly in identifying the formation of a 9β,11β-epoxide. researchgate.net For this compound, NMR would be the definitive method to confirm the positions of the butyrate (B1204436) and propionate (B1217596) ester groups. Differentiating it from its isomer, Beclomethasone 17-Butyrate 21-Propionate, would be achieved by analyzing the chemical shifts of the protons on the C-21 methylene (B1212753) group and the C-16 methyl group. Advanced 2D NMR techniques, such as COSY and HMBC, would further confirm the connectivity within the molecule.

While not explicitly detailed in the search results for this specific compound, 19F-NMR is a highly valuable tool for analyzing fluorinated steroids. The fluorine atom at the C-9 position would produce a distinct signal in the 19F-NMR spectrum, providing a sensitive probe for the local chemical environment and helping to confirm the compound's identity and purity.

UV Spectroscopy is used to characterize the chromophore of this compound, which is the part of the molecule that absorbs ultraviolet light. The primary chromophore in this compound is the cross-conjugated α,β-unsaturated ketone system in the A-ring (the pregna-1,4-diene-3,20-dione structure). ijprs.com

This system typically exhibits a strong absorption maximum (λmax) around 240 nm. researchgate.net UV spectroscopy is often used in conjunction with HPLC, where a UV or photodiode array (PDA) detector quantifies the analyte as it elutes from the column. tci-thaijo.orgjapsonline.com Changes to the chromophoric system, such as those occurring during degradation, can be detected as a shift in the absorption maximum. For example, the formation of a 9,11-epoxide in beclomethasone degradation products resulted in a bathochromic shift (a shift to a longer wavelength) of 9 nm, which was a key piece of evidence in their identification. researchgate.net

Method Development and Validation Parameters

The development and validation of analytical methods for corticosteroids are governed by international guidelines, such as those from the ICH, to ensure they are reliable, reproducible, and fit for purpose. tandfonline.comresearchgate.net Validation involves rigorously testing several key performance parameters.

Table 2: Key Validation Parameters for Chromatographic Methods

| Parameter | Description | Typical Acceptance Criteria | Source |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | Peaks are well-resolved (Resolution > 2); no interference at the analyte's retention time. | ijprs.comtci-thaijo.orgjapsonline.com |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r or r²) ≥ 0.999. | ijprs.comtci-thaijo.orgnih.gov |

| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. | Recovery typically between 95% and 105% (can be wider for trace analysis, e.g., 70-130%). | tandfonline.comjapsonline.comakjournals.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2-5% (can be up to 15-20% at LLOQ). | tci-thaijo.orgnih.govnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. | tci-thaijo.orgjapsonline.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. | tci-thaijo.orgjapsonline.comresearchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | System suitability parameters remain within acceptance criteria. | ijprs.comresearchgate.net |

For example, a validated HPLC method for several corticosteroids demonstrated linearity with r² ≥ 0.999, recovery between 98.72% and 105.41%, and precision (RSD) from 0.04% to 4.93%. tci-thaijo.org Similarly, LC-MS/MS methods are validated for these parameters, with a focus on matrix effects, which assess the influence of co-eluting matrix components on the ionization of the analyte. nih.govnih.gov

Metabolic Transformations and Degradation Kinetics of Beclomethasone Esters

In Vitro Metabolic Pathways of Beclomethasone (B1667900) Dipropionate and Related Compounds

Beclomethasone dipropionate is a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active therapeutic agent through metabolic processes. nih.govnih.govdrugbank.comnih.gov This activation is crucial for its pharmacological effect.

Ester Hydrolysis Mechanisms and Enzyme Involvement (e.g., Esterases, CYP3A)

The primary metabolic activation of BDP occurs through hydrolysis of its ester groups, a reaction predominantly mediated by esterase enzymes found in various tissues, including the lung. nih.govresearchgate.netcaymanchem.com This enzymatic cleavage is a critical step, as the parent compound, BDP, has a weak affinity for the glucocorticoid receptor. drugbank.comnih.gov The hydrolysis transforms BDP into its pharmacologically active metabolite, Beclomethasone 17-Monopropionate (B-17-MP). nih.govdrugbank.comdrugbank.com

Studies in human lung homogenates demonstrate that BDP is effectively activated through the rapid formation of B-17-MP. nih.gov The kinetics of this process can be complex, sometimes exhibiting non-linear behavior due to factors like product inhibition and enzyme saturation. nih.gov

In addition to esterases, the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily (including CYP3A4 and CYP3A5), plays a significant role in the metabolism of beclomethasone esters. nih.govdrugbank.com These enzymes are abundant in the liver and intestines and are involved in the metabolism of numerous glucocorticoids. nih.gov Research has shown that CYP3A4 and CYP3A5 can metabolize BDP into various oxygenated and dehydrogenated products, contributing to its clearance. nih.gov While esterases are principally responsible for the activation step (hydrolysis to B-17-MP), CYP3A enzymes are involved in subsequent metabolic transformations that generally lead to inactive metabolites. nih.govresearchgate.net

Identification and Characterization of Primary and Secondary Metabolites (e.g., Beclomethasone 17-Monopropionate, Beclomethasone 21-Monopropionate, Beclomethasone Alcohol)

The metabolic cascade of Beclomethasone Dipropionate (BDP) results in several key metabolites, each with distinct properties and pharmacological activity. The hydrolysis of the two propionate (B1217596) ester groups at the C-17 and C-21 positions can occur sequentially, leading to the formation of monopropionate esters and ultimately the fully hydrolyzed beclomethasone alcohol. nih.govnih.gov

Primary and Secondary Metabolites:

Beclomethasone 17-Monopropionate (B-17-MP): This is the primary active metabolite of BDP. nih.govdrugbank.comdrugbank.com It is formed by the hydrolysis of the ester group at the C-21 position. researchgate.net B-17-MP exhibits a significantly higher binding affinity for the glucocorticoid receptor—approximately 30 times greater than the parent BDP—making it the principal mediator of the drug's anti-inflammatory effects. nih.govresearchgate.netmedchemexpress.com

Beclomethasone 21-Monopropionate (B-21-MP): Formed by the hydrolysis of the ester at the C-17 position, B-21-MP is considered a minor and significantly less active metabolite. nih.govnih.gov Its affinity for the glucocorticoid receptor is about 50 times lower than that of BDP, rendering it largely inactive. nih.gov

Beclomethasone (BOH): This is the core alcohol structure, resulting from the hydrolysis of both ester groups. nih.govnih.gov BOH is also considered an inactive metabolite. nih.govresearchgate.net In human lung tissue studies, BDP is predominantly converted to B-17-MP and then further to inactive BOH. nih.govnih.gov

Beyond these primary hydrolysis products, further metabolism by CYP3A enzymes can lead to other secondary metabolites, including previously uncharacterized oxygenated and dehydrogenated forms. nih.gov

| Compound Name | Abbreviation | Formation Pathway | Pharmacological Activity | Key Research Findings |

|---|---|---|---|---|

| Beclomethasone 17-Monopropionate | B-17-MP | Hydrolysis of C-21 ester from BDP | Primary active metabolite | Exhibits ~30-fold greater glucocorticoid receptor affinity than BDP. nih.govresearchgate.net Rapidly formed in human lung tissue. nih.gov |

| Beclomethasone 21-Monopropionate | B-21-MP | Hydrolysis of C-17 ester from BDP | Minor, largely inactive metabolite | Has ~50-fold lower receptor affinity than BDP. nih.gov Identified as a degradation product in plasma. nih.gov |

| Beclomethasone Alcohol | BOH | Hydrolysis of both ester groups | Inactive metabolite | Represents a major inactive polar metabolite in lung tissue metabolism studies. nih.govresearchgate.netnih.gov |

Chemical Degradation Pathways

In addition to enzymatic metabolism, beclomethasone esters are susceptible to chemical degradation, which can be influenced by their formulation and storage environment. These pathways include intramolecular rearrangements and reactions influenced by external factors.

Ester Migration Between C-17 and C-21 Positions

A notable chemical degradation pathway for beclomethasone esters is the migration or transesterification of the acyl group between the C-17 and C-21 hydroxyl positions. nih.govnih.gov This intramolecular reaction can lead to the interconversion of betamethasone-17-propionate and betamethasone-21-propionate. nih.gov Studies involving the incubation of BDP in human plasma have identified reactions that include not only hydrolysis but also transesterification. nih.gov This migration is a key consideration in the stability of beclomethasone ester formulations, as it can alter the compound's activity profile by converting a more active ester into a less active one.

Influence of Environmental Factors on Stability (e.g., pH, Solvent Polarity, Temperature, Light)

The stability of beclomethasone esters is significantly affected by various environmental factors.

pH: Hydrolysis of esters is catalyzed by both acids and bases, making the pH of the solution a critical factor. pharmaceutical-journal.com The rate of degradation is dependent on the pH of the aqueous solution. pharmaceutical-journal.com

Solvent Polarity: The rate of degradation for betamethasone (B1666872) esters, including the dipropionate form, has been shown to increase as the dielectric constant of the solvent decreases. nih.gov This indicates that these esters are more stable in more polar environments. Degradation is generally faster in organic solvents compared to aqueous buffer solutions or cream and gel formulations. nih.gov

Temperature: As with most chemical reactions, temperature influences the rate of degradation. Stability studies of topical cream formulations are often conducted under accelerated conditions of increased temperature to identify potential degradation products. researchgate.netnih.gov

Light and Oxygen: While hydrolysis is a common degradation pathway, oxidation can also occur. nih.gov This can often be mitigated by protecting the drug from light (e.g., using amber vials) and oxygen. pharmaceutical-journal.com

| Environmental Factor | Influence on Stability | Research Findings |

|---|---|---|

| pH | Degradation rate is pH-dependent, with catalysis in both acidic and basic conditions. | Ester hydrolysis is a key degradation pathway influenced by pH. pharmaceutical-journal.com |

| Solvent Polarity | Degradation rate increases with decreasing solvent polarity (dielectric constant). | Degradation is faster in organic solvents than in aqueous-based formulations. nih.gov |

| Temperature | Higher temperatures accelerate the rate of degradation. | Thermal degradation is used in accelerated stability studies to identify impurities. researchgate.netnih.gov |

| Light/Oxygen | Can promote oxidative degradation. | Protection from light and oxygen can reduce degradation. nih.govpharmaceutical-journal.com |

Characterization of Novel Degradation Products (e.g., Epoxy Derivatives)

Investigations into the degradation of BDP in human plasma have led to the identification of previously unknown degradation products. nih.govnih.govresearchgate.net Among these are epoxy derivatives formed through a non-enzymatic reaction.

Specifically, two degradation products, labeled D-2 and D-3, were isolated and characterized. nih.govresearchgate.net Structural analysis using mass spectrometry and NMR revealed that these compounds are formed from beclomethasone (BOH) and beclomethasone 21-monopropionate, respectively. nih.govresearchgate.net The formation involves the loss of hydrogen chloride (HCl) and the subsequent creation of a 9,11-epoxide ring. nih.govresearchgate.net The resulting structures were identified as 9β,11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3,20-dione (D-2) and its corresponding 21-propanoate ester (D-3). nih.govresearchgate.net This degradation pathway, which involves both hydrolysis and the loss of HCl, contributes to the complex profile of BDP decomposition in biological matrices. nih.govnih.gov

Kinetic Studies of Ester Hydrolysis and Isomerization Reactions

While direct kinetic data for beclomethasone 21-butyrate 17-propionate is unavailable, studies on beclomethasone dipropionate (BDP) provide a framework for its probable metabolic behavior. The hydrolysis and isomerization reactions of BDP are well-documented, particularly in biological matrices like human plasma and lung tissue.

Research Findings on Related Beclomethasone Esters

Research on BDP demonstrates that it undergoes rapid metabolism in the human body. In human lung homogenates, BDP is quickly hydrolyzed to its more active metabolite, beclomethasone 17-monopropionate (17-BMP) nih.govresearchgate.net. This conversion is considered an activation step, as 17-BMP has a significantly higher affinity for the glucocorticoid receptor researchgate.netmedchemexpress.com.

In human plasma, the degradation of BDP is more complex, involving hydrolysis, transesterification (isomerization), and other degradation pathways nih.govnih.gov. The decomposition of BDP in plasma follows pseudo-first-order kinetics nih.gov. The sequence of product formation from BDP in plasma has been identified, starting with an initial degradation product, followed by 17-BMP, then beclomethasone 21-monopropionate (21-BMP), and ultimately beclomethasone (BOH) nih.gov.

A study on the thermal degradation of the related compound betamethasone dipropionate showed that it follows first-order kinetics and degrades into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol nih.govresearchgate.net. The relative amounts of these products were found to be dependent on the pH of the medium nih.gov. For instance, at a pH of 7.5, the formation of betamethasone-17-propionate and betamethasone-21-propionate were the primary degradation pathways nih.gov.

Given these findings, it can be inferred that this compound would also be susceptible to enzymatic hydrolysis at both the C17-propionate and C21-butyrate positions, leading to the formation of beclomethasone 17-propionate and beclomethasone 21-butyrate, respectively, and eventually to beclomethasone. Furthermore, acyl migration between the C17 and C21 positions is a likely isomerization reaction.

The table below presents kinetic data for the decomposition of beclomethasone dipropionate and its metabolites in human plasma, which illustrates the typical half-lives for these types of compounds.

| Compound | Half-life (t½) in Human Plasma (hours) |

| Beclomethasone Dipropionate (BDP) | 10.9 ± 0.4 |

| Beclomethasone 17-Monopropionate (17-BMP) | 3.0 ± 0.2 |

| Beclomethasone (BOH) | 24.8 ± 0.2 |

| Data from a study on the decomposition of beclomethasone propionate esters in human plasma at an initial concentration of 40 µg/mL. nih.gov |

This information for BDP highlights the rapid metabolism of the 17-monoester compared to the diester and the parent alcohol. It is plausible that this compound would exhibit its own characteristic, yet currently unquantified, rates of hydrolysis and isomerization.

Molecular Interactions and Receptor Pharmacology

Glucocorticoid Receptor Binding Affinity of Beclomethasone (B1667900) Esters and Metabolites

The interaction with the glucocorticoid receptor (GR) is the cornerstone of the pharmacological action of corticosteroids. The affinity with which these molecules bind to the GR largely dictates their potency.

Studies comparing various corticosteroids have established a hierarchy of receptor binding affinity. Beclomethasone and its propionate (B1217596) derivatives have demonstrated a higher binding affinity for glucocorticoid receptors in rat tissues than dexamethasone (B1670325). nih.gov However, the therapeutic effect is not solely dependent on binding affinity, as factors like metabolism and the stability of the receptor-ligand complex also play crucial roles. nih.gov For instance, while the affinity of beclomethasone derivatives for the GR is high, the resulting complexes bind to liver nuclei at a much lower rate compared to dexamethasone complexes. nih.gov

Esterification at the C-17 and C-21 positions of the beclomethasone molecule is a critical determinant of its activity. Beclomethasone Dipropionate (BDP) itself is considered a prodrug, possessing a relatively modest affinity for the GR. nih.govresearchgate.net Its therapeutic action is primarily mediated through its active metabolite, Beclomethasone 17-Monopropionate (17-BMP), which is formed upon hydrolysis of the C-21 ester. nih.govwikipedia.org

This metabolic activation is key, as 17-BMP exhibits a significantly higher binding affinity for the GR—approximately 13 times that of dexamethasone and 25 times that of the parent BDP. caymanchem.comnih.gov Conversely, the other metabolite, Beclomethasone 21-Monopropionate (21-BMP), has no significant binding affinity, highlighting the critical role of the ester group's position. nih.gov This demonstrates that the ester at the C-17 position is crucial for high-affinity binding, while the ester at the C-21 position serves to create a prodrug that is activated locally in tissues like the lungs. nih.govcaymanchem.com

Table 1: Relative Glucocorticoid Receptor Binding Affinity of Beclomethasone Derivatives

| Compound | Relative Binding Affinity (Compared to Dexamethasone = 100) | Role |

|---|---|---|

| Beclomethasone Dipropionate (BDP) | ~50 nih.gov | Prodrug |

| Beclomethasone 17-Monopropionate (17-BMP) | ~1300 caymanchem.com | Active Metabolite |

| Beclomethasone 21-Monopropionate (21-BMP) | No Affinity nih.gov | Inactive Metabolite |

| Beclomethasone (BOH) | ~75 (relative to Dexa) nih.gov | Metabolite |

In Silico Molecular Docking Simulations of Beclomethasone Derivatives with Glucocorticoid Receptor

Molecular docking simulations provide a computational lens to visualize and predict how a ligand, such as a beclomethasone derivative, fits into the binding pocket of its receptor.

In silico studies on various glucocorticoids have shown that the type and size of the substituent at the C-17 position are critical for conferring a stable conformation to the GR upon binding. Docking studies with beclomethasone derivatives would likely show that the propionate group at the C-17 position in 17-BMP forms key interactions with amino acid residues within the GR's ligand-binding domain. These interactions, typically hydrogen bonds and van der Waals forces, stabilize the receptor in an active conformation, which is necessary for subsequent gene transcription regulation.

Structure-Activity Relationship (SAR) studies, informed by molecular docking, aim to connect a molecule's chemical structure with its biological activity. For corticosteroids, SAR studies consistently emphasize the importance of the C-17 and C-21 substitutions. Docking simulations would visually confirm the SAR data, illustrating why 17-BMP is a potent agonist while 21-BMP is inactive. The simulations would model how the C-17 propionate ester optimally positions the steroid backbone within the receptor pocket, maximizing favorable interactions. In contrast, the absence of this group in 21-BMP would lead to a suboptimal fit and lack of receptor activation. These computational models are invaluable for understanding the nuanced structural requirements for potent glucocorticoid activity and for guiding the design of new derivatives.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| Beclomethasone 21-Butyrate 17-Propionate | - |

| Beclomethasone Dipropionate | BDP |

| Beclomethasone 17-Monopropionate | 17-BMP |

| Beclomethasone 21-Monopropionate | 21-BMP |

| Beclomethasone | BOH |

Preclinical Pharmacological Mechanisms

In Vitro Cellular Anti-inflammatory Mechanisms

The cellular anti-inflammatory actions of corticosteroids like Beclomethasone (B1667900) 21-Butyrate 17-Propionate are complex, involving direct and indirect regulation of gene expression and interference with inflammatory signaling cascades. The butyrate (B1204436) and propionate (B1217596) esters are anticipated to contribute unique properties to the parent glucocorticoid molecule.

Modulation of Gene Expression via Glucocorticoid Response Elements (GRE)

As a glucocorticoid, a primary mechanism of action for beclomethasone and its esters is the modulation of gene transcription. Upon entering a cell, the steroid binds to the cytosolic glucocorticoid receptor (GR). This binding event causes the dissociation of heat shock proteins, leading to the activation and nuclear translocation of the GR-steroid complex.

Within the nucleus, this complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This interaction can lead to:

Transactivation: The upregulation of anti-inflammatory genes. The GR-dimer recruits coactivator molecules, initiating the transcription of genes that encode for anti-inflammatory proteins such as lipocortin-1, Interleukin-10 (IL-10), and Interleukin-1 receptor antagonist.

Transrepression: The downregulation of pro-inflammatory genes. This is often achieved through the GR-dimer interfering with the activity of other transcription factors, a mechanism detailed further in subsequent sections.

Inhibition of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-6, IL-8, TNF-α) in Macrophages and Other Cell Lines

The butyrate moiety of the compound is a short-chain fatty acid (SCFA) known for its potent anti-inflammatory effects. In vitro studies on butyrate have demonstrated its ability to significantly suppress the production of key pro-inflammatory cytokines and chemokines in various immune cells, including macrophages.

Butyrate has been shown to inhibit the release of inflammatory mediators from lipopolysaccharide (LPS)-stimulated macrophages. This includes a marked reduction in the secretion of:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1 Beta (IL-1β)

Effects on Histone Deacetylation and Transcription Factor Activity (e.g., NF-κB, AP-1)

The anti-inflammatory action of Beclomethasone 21-Butyrate 17-Propionate is amplified by mechanisms that go beyond classical GRE-mediated transcription. These involve both the glucocorticoid nucleus and the butyrate ester.

Glucocorticoid-mediated effects: The activated GR can directly interact with and inhibit the function of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in orchestrating the expression of a wide array of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By tethering to NF-κB and AP-1, the GR prevents them from binding to their respective DNA response elements, thereby repressing the transcription of inflammatory genes.

Butyrate-mediated effects: Butyrate is a well-characterized inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a critical role in chromatin structure and gene expression. By inhibiting HDACs, butyrate promotes a more open chromatin structure (hyperacetylation), which can alter gene transcription. This HDAC inhibition has been linked to the suppression of NF-κB signaling pathways. Specifically, butyrate can inhibit the phosphorylation of IκB and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

Preclinical Pharmacodynamics in Animal Models

Pharmacodynamic studies in animal models are essential for characterizing the anti-inflammatory efficacy and the balance between local and systemic effects. While specific data for this compound is limited, studies on the structurally analogous compound, hydrocortisone 17-butyrate 21-propionate (HBP), provide significant insights into its expected in vivo activity. nih.gov

Evaluation of Anti-inflammatory Efficacy in Acute and Subchronic Inflammation Models

Studies on HBP have demonstrated potent anti-inflammatory activity across a range of established animal models. nih.gov

Croton Oil-Induced Inflammation: In models of acute contact dermatitis, such as croton oil-induced ear edema in rats, topically applied HBP shows potent anti-inflammatory activity, significantly reducing swelling and inflammation. nih.gov This model is useful for assessing the efficacy of topical corticosteroids in treating inflammatory skin conditions. japsonline.com

Carrageenan-Induced Oedema: The carrageenan-induced paw edema model in rats is a classic test for acute inflammation. nih.govnih.gov HBP has been shown to effectively inhibit the swelling in this model, demonstrating its ability to counteract the effects of inflammatory mediators like bradykinin and prostaglandins that are released in response to carrageenan. nih.gov

Cotton Pellet-Induced Granuloma: This model is used to assess the effect of anti-inflammatory agents on the proliferative phase of subchronic inflammation. researchgate.net In rats, HBP demonstrates a significant inhibitory effect on granuloma formation around subcutaneously implanted cotton pellets, indicating its efficacy in controlling chronic inflammatory processes. nih.gov

Oxazolone-Induced Hypersensitivity: This model mimics delayed-type hypersensitivity (DTH) reactions in the skin. nih.govnih.gov While direct data for HBP in this specific model is not available, its efficacy in other dermatitis models suggests it would likely be effective in reducing the characteristic swelling and immune cell infiltration. nih.gov

The table below summarizes the findings from preclinical studies on the analogous compound, hydrocortisone 17-butyrate 21-propionate (HBP). nih.gov

| Inflammation Model | Species | Effect of Hydrocortisone 17-butyrate 21-propionate |

| Croton Oil Ear Edema | Rat | Potent topical anti-inflammatory activity |

| Carrageenan Paw Edema | Rat | Significant inhibition of edema |

| Cotton Pellet Granuloma | Rat | Inhibition of granuloma formation |

| Dinitrochlorobenzene Dermatitis | Rat | Effective in reducing dermatitis |

Assessment of Local Versus Systemic Activity in Preclinical Species

A key objective in the development of topical corticosteroids is to maximize local anti-inflammatory efficacy while minimizing systemic side effects. Studies with hydrocortisone 17-butyrate 21-propionate (HBP) suggest a favorable separation between its topical potency and its systemic effects. nih.gov

When administered topically, HBP was found to be more potent than reference steroids like betamethasone (B1666872) 17-valerate and hydrocortisone 17-butyrate. nih.gov However, when systemic effects were measured (e.g., thymolytic activity, effects on liver glycogen, and decrease in serum corticosterone), HBP showed weaker systemic activity than betamethasone 17-valerate. nih.gov This suggests that HBP is a useful compound with superior topical anti-inflammatory activity and weaker systemic effects. nih.gov This favorable therapeutic index is likely due to the esterification, which can influence the absorption, distribution, and metabolism of the drug, favoring local activity in the skin with reduced systemic absorption.

Formulation Science and Delivery System Considerations

Stability Aspects in Various Pharmaceutical Formulations

The stability of a corticosteroid in its pharmaceutical formulation is paramount to ensure its therapeutic efficacy and safety. While specific stability data for Beclomethasone (B1667900) 21-Butyrate 17-Propionate is not extensively documented, the stability of the closely related Beclomethasone Dipropionate (BDP) has been thoroughly investigated in various delivery systems.

Research on BDP provides critical insights into how such compounds behave under different storage conditions and in diverse formulations:

Aqueous Formulations: Studies on oral liquid forms of BDP have shown that the compound can remain stable, with over 90% of the initial content remaining after 8 weeks of storage in plastic bottles at both 4°C in darkness and 25°C in bright light. bmj.comnih.gov The inclusion of ethanol (B145695) in some formulations was found to result in a BDP content closer to the target and less lot-to-lot variation. bmj.comnih.gov

Gels and Enemas: In a carbomer-water gel formulation for an enema, BDP demonstrated no degradation over a 4-week storage period at 20°C. nih.gov Even when combined with mesalazine, BDP remained stable for 44 days at various temperatures (4°C, 20°C, and 37°C), although the formulation with mesalazine showed discoloration at higher temperatures. nih.gov

Nano-formulations: The encapsulation of BDP into nanocapsule suspensions and nanoemulsions has been shown to enhance its stability. scielo.brresearchgate.net A validated stability-indicating HPLC method confirmed that BDP in nanocapsule suspensions is stable under acid, basic, and photolytic stress conditions. scielo.brresearchgate.net Similarly, a BDP nanoemulsion formulation was found to be physically and chemically stable for 3 months at room temperature, with a projected shelf-life of 1.83 years. researchgate.net These nano-formulations protect the drug from degradation and maintain key physical parameters like droplet size, pH, and viscosity. researchgate.net

These findings suggest that as a diester of beclomethasone, Beclomethasone 21-Butyrate 17-Propionate would likely exhibit similar stability challenges and benefit from comparable formulation strategies, such as encapsulation or careful selection of excipients and storage conditions.

Prodrug Design Principles for Targeted Drug Delivery

The therapeutic index of inhaled corticosteroids is enhanced by designing them as prodrugs that are activated locally in the lungs, thereby maximizing topical anti-inflammatory effects while minimizing systemic side effects. atsjournals.org Beclomethasone dipropionate itself is considered a prodrug. rjptonline.orgnih.gov

The core principle of ICS prodrug design is on-site activation. nih.gov These drugs are delivered in a less active form and are converted into a highly potent metabolite by enzymes present in the target tissue, such as the lungs. nih.govhres.ca

Biotransformation of Beclomethasone Dipropionate: BDP is a prodrug with a relatively weak affinity for the glucocorticoid receptor. rjptonline.orgnih.gov Upon inhalation, it is rapidly hydrolyzed by esterase enzymes in the lung tissue to its primary active metabolite, beclomethasone-17-monopropionate (B-17-MP). rjptonline.orgnih.govnih.gov This metabolite has a significantly higher binding affinity for the glucocorticoid receptor (approximately 30-fold greater than BDP) and potent topical anti-inflammatory activity. nih.govmedchemexpress.com Further hydrolysis can produce beclomethasone-21-monopropionate and beclomethasone, which are less active. nih.govnih.gov Microbial biotransformation studies have also identified these metabolites. scielo.brsemanticscholar.orgresearchgate.net

Ciclesonide as a Model Prodrug: Ciclesonide is another example of an inhaled corticosteroid designed as a prodrug. nih.gov It is pharmacologically inactive until it reaches the lungs, where esterases convert it to its active metabolite, des-ciclesonide, which possesses a high affinity for the glucocorticoid receptor. nih.govhres.ca This targeted activation helps to prolong the duration of action within the lungs. nih.gov

Given its structure as a diester, it is plausible that this compound would undergo a similar biotransformation process, being hydrolyzed by local esterases to release active monopropionate or monobutyrate esters and ultimately beclomethasone.

A key goal in designing inhaled corticosteroids is to limit systemic absorption and the associated adverse effects. mayoclinic.orgcam.ac.uk This is achieved through properties that ensure the drug is either retained in the lung or rapidly inactivated if it enters systemic circulation. atsjournals.org

High First-Pass Metabolism: A significant portion of an inhaled drug dose is often deposited in the oropharynx and subsequently swallowed. nih.gov To prevent this fraction from causing systemic side effects, corticosteroids like BDP are designed to have high first-pass metabolism in the liver. nih.govatsjournals.org After being absorbed from the gut, the drug is extensively metabolized into inactive forms by the liver before it can reach the systemic circulation. nih.gov

Rapid Systemic Clearance: For the fraction of the drug absorbed through the lungs into the bloodstream, rapid systemic clearance is desirable. ersnet.org This is often achieved through high intrinsic clearance mediated by enzymes like cytochrome P450s. nih.gov Additionally, high plasma protein binding (around 99% for some corticosteroids) limits the amount of free, pharmacologically active drug in circulation, further enhancing the safety profile. ersnet.org

Formulation Strategies: The formulation itself can help minimize systemic exposure. For instance, developing BDP as a nanoemulsion or within sterically stabilized phospholipid nanomicelles (SSMs) can control the drug's release profile. researchgate.netnih.gov Encapsulation can slow the release of BDP, potentially localizing its action within the lungs and reducing rapid absorption into the bloodstream. nih.govnih.gov

These principles, well-established for BDP and other ICS, would be directly applicable to minimizing the systemic exposure of this compound.

Characterization of Drug Release from Advanced Delivery Systems (e.g., Suspensions, Aerosols)

The efficacy of an inhaled corticosteroid is critically dependent on its delivery to the lungs. Advanced delivery systems like pressurized metered-dose inhalers (pMDIs) and dry powder inhalers (DPIs) are characterized to ensure optimal drug release and deposition. rjptonline.orgresearchgate.netsemanticscholar.org

Aerosol Performance: The aerodynamic particle size distribution is a key factor determining where in the respiratory tract the drug particles will deposit. researchgate.net This is often measured in vitro using cascade impactors. nih.govualberta.ca Studies comparing MDI and DPI formulations of glucocorticoids have shown that MDIs may deliver a higher fine particle mass (the fraction of particles likely to reach the deep lung) and are less dependent on the patient's inspiratory flow rate than DPIs. nih.govualberta.ca

Dissolution Rate: After deposition in the lung, the drug particles must dissolve in the limited volume of airway surface fluid to become bioavailable. youtube.com BDP is a poorly water-soluble drug, which can limit its dissolution rate. nih.govmdpi.commdpi.com Formulations have been developed to enhance this property. For example, creating composite particles of BDP with water-soluble excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) or gamma-cyclodextrin (B1674603) (γ-CD) has been shown to dramatically increase the dissolution rate, reducing the time for complete drug release from hours to minutes. mdpi.commdpi.com

Influence of Formulation Components: The choice of propellants in pMDIs (e.g., HFA 134a, HFA 227ea) and excipients like ethanol and oleic acid can significantly impact the physical and chemical stability of the formulation and the characteristics of the aerosol spray. rjptonline.orgyoutube.comgoogle.com Research using novel micro-dissolution apparatus aims to better understand how these formulation variables affect drug particle morphology and dissolution kinetics, providing a more representative picture of performance in the lungs. youtube.com

The characterization techniques and formulation strategies used to optimize the release of BDP from suspensions and aerosols are directly relevant to ensuring the effective delivery of this compound.

Future Research Directions and Unexplored Potential

Novel Synthetic Analogues and Structure-Activity Relationship Expansion

The future development of Beclomethasone (B1667900) 21-Butyrate 17-Propionate will likely focus on the synthesis of novel analogues to refine its therapeutic properties. The core strategy revolves around modifying the steroid nucleus and the ester side chains at the C17 and C21 positions to optimize the structure-activity relationship (SAR).

The esterification of the hydroxyl groups at C17 and C21 is a critical determinant of a corticosteroid's potency and pharmacokinetic profile. uomustansiriyah.edu.iq Increasing the lipophilicity through different ester derivatives can enhance skin absorption for dermatological applications. uomustansiriyah.edu.iq The current butyrate (B1204436) and propionate (B1217596) combination in Beclomethasone 21-Butyrate 17-Propionate presents a unique lipophilic balance that could be systematically compared against a library of novel ester analogues. Future research could involve the synthesis of a series of C21-acyl and C17-acyl variants to investigate how chain length, branching, and the presence of functional groups on the esters impact glucocorticoid receptor (GR) binding affinity and transactivation/transrepression activity.

Furthermore, modifications to the beclomethasone backbone itself, guided by established corticosteroid SAR, could yield analogues with improved characteristics. For instance, alterations at the C9, C11, and C21 positions have been explored for other beclomethasone derivatives to enhance their anti-inflammatory effects. researchgate.net A study on beclomethasone dipropionate derivatives showed that modifications with different halogen and alkyl moieties at these positions could lead to compounds with strong binding affinity to the GR. researchgate.net Such synthetic strategies could be applied to the this compound scaffold to potentially create "soft" steroids, which are designed to be metabolized into inactive forms upon entering systemic circulation, thereby reducing systemic side effects. researchgate.net

Table 1: Potential Synthetic Modifications and Their Rationale

| Modification Site | Potential Change | Scientific Rationale |

| C21-Ester | Varying alkyl chain length (e.g., acetate (B1210297), valerate) | To modulate lipophilicity, absorption, and duration of action. uomustansiriyah.edu.iq |

| C17-Ester | Introduction of different ester groups | To fine-tune glucocorticoid receptor binding affinity and potency. uomustansiriyah.edu.iq |

| C9-Position | Substitution with different halogens (e.g., Fluorine) | To potentially increase anti-inflammatory potency. uomustansiriyah.edu.iq |

| C16-Position | Altering the methyl group | To influence mineralocorticoid activity. researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Metabolite and Impurity Profiling

As this compound is a known impurity of Beclomethasone Dipropionate, robust analytical methods are crucial for its detection and quantification. ijprs.com Future research will undoubtedly leverage more advanced and sensitive analytical technologies to comprehensively profile its metabolites and any related impurities that may arise during synthesis or degradation.

Ultra-Performance Liquid Chromatography (UPLC) has already been shown to be a powerful tool for separating the complex mixture of beclomethasone-related substances with greater resolution and speed compared to traditional High-Performance Liquid Chromatography (HPLC). ijprs.com The coupling of UPLC with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for identifying and quantifying metabolites, even at very low concentrations in biological matrices like plasma and urine. nih.govnih.gov Highly sensitive LC-MS/MS methods are being developed to reach quantification limits in the picogram per milliliter range, which is essential for detailed pharmacokinetic studies. shimadzu.com

Future investigations will likely employ high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, for the structural elucidation of novel metabolites. youtube.com These technologies provide highly accurate mass measurements, enabling the confident identification of unknown compounds without the need for authentic reference standards. Furthermore, advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), can provide more detailed structural information, helping to pinpoint the exact sites of biotransformation on the molecule. youtube.com The application of these sophisticated hyphenated techniques will be instrumental in building a complete metabolic map for this compound and for impurity profiling in pharmaceutical formulations. biomedres.usbiomedres.usnih.gov

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Application | Advantage |

| UPLC-MS/MS | Quantification of parent drug and known metabolites in biological fluids. nih.govnih.gov | High sensitivity, selectivity, and throughput. |

| LC-HRMS (Q-TOF, Orbitrap) | Identification and structural elucidation of unknown metabolites and impurities. youtube.com | High mass accuracy and resolution for confident formula determination. |

| UPLC-UV | Routine quality control and impurity profiling in bulk drug and formulations. ijprs.com | Simple, robust, and cost-effective for quantitative analysis. |

| Nuclear Magnetic Resonance (NMR) | Definitive structural confirmation of synthesized analogues and isolated impurities. biomedres.us | Provides detailed information on molecular structure. |

Refined Preclinical Models for Mechanistic Insights and Target Validation

To move beyond the current understanding of this compound, future preclinical research will need to adopt more refined and physiologically relevant models. While traditional animal models have been valuable, there is a growing emphasis on in vitro and ex vivo systems that can provide deeper mechanistic insights and better predict human responses. mdpi.comresearchgate.net

The development of three-dimensional (3D) cell culture models offers a significant leap forward from conventional 2D cell monolayers. nih.govnih.gov For dermatological applications, 3D reconstructed human epidermis models can more accurately mimic the structure and barrier function of human skin, providing a more reliable platform for assessing the topical anti-inflammatory activity and percutaneous absorption of this compound. researchgate.net For respiratory indications, the use of 3D organoid models of the lung or "lung-on-a-chip" microfluidic devices can simulate the complex microenvironment of the airways, allowing for the study of the drug's effect on various cell types and inflammatory pathways in a more realistic context. evotec.comyoutube.com

These advanced models can be used to explore the molecular mechanisms of action beyond simple GR binding. For example, researchers can investigate the compound's influence on specific signaling pathways, the expression of pro- and anti-inflammatory cytokines and chemokines, and its effects on immune cell migration and activation. mdpi.comresearchgate.net Such models also provide an ethical and often more high-throughput alternative to animal testing for screening novel analogues and formulations. researchgate.net The data generated from these refined preclinical models will be crucial for validating the therapeutic targets of this compound and for guiding its future clinical development.

Table 3: Refined Preclinical Models and Their Applications

| Model | Specific Example | Research Application |

| 3D Reconstructed Human Tissue | Reconstructed Human Epidermis | Assessing topical anti-inflammatory efficacy and skin penetration. researchgate.net |

| 3D Organoids | Lung Organoids | Investigating effects on airway inflammation and cell differentiation. youtube.com |

| Microfluidic Devices | "Skin-on-a-chip" or "Lung-on-a-chip" | Studying drug effects in a dynamic, perfused microenvironment. researchgate.netevotec.com |

| Co-culture Systems | Keratinocytes with immune cells | Elucidating the interplay between different cell types in the inflammatory response. mdpi.com |

Q & A

Q. What advanced mass spectrometry techniques are employed to characterize forced degradation products of this compound?

- Methodological Answer :

- HRMS/MS : Identify oxidation products (e.g., 11-keto derivative, m/z 464.2205) using Q-TOF.

- Hydrogen/deuterium exchange : Confirm ester hydrolysis sites (C17 vs. C21) .

- Ion mobility spectrometry : Separate isobaric degradation products (e.g., C21 vs. C17 epimers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.